molecular formula C10H14N2O B13243784 2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13243784
M. Wt: 178.23 g/mol
InChI Key: QUYWDTDAAFPQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound characterized by a fused pyridine-pyrimidinone scaffold with methyl substituents at positions 2 and 6. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacological and synthetic applications. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives are recognized for their roles as enzyme inhibitors (e.g., aldose reductase , PI3K/mTOR ), and antipsychotic agents (e.g., risperidone derivatives ).

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2,7-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9-11-8(2)5-10(13)12(9)6-7/h5,7H,3-4,6H2,1-2H3

InChI Key

QUYWDTDAAFPQFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,6-diaminopyridine with a suitable diketone, followed by cyclization to form the pyrido[1,2-a]pyrimidinone core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrido[1,2-a]pyrimidinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[1,2-a]pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrido[1,2-a]pyrimidinones. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrido[1,2-a]pyrimidinone core.

Scientific Research Applications

2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Aromatic substituents (e.g., phenyl, dimethoxyphenyl) enhance receptor binding (e.g., aldose reductase , dopamine D2 in risperidone ). Methyl groups here may reduce steric hindrance but lack polar interactions.
  • Position 7 : Halogens (e.g., Br) or heterocycles (e.g., piperazine) improve synthetic versatility or target affinity. Methylation here may stabilize the core structure but limit functionalization.
  • Position 3 : Halogens (Cl, Br) enable further cross-coupling reactions (e.g., Suzuki ), while alkoxy groups (e.g., ethoxy in 42) alter electronic properties .

Key Findings :

  • Halogenation at position 6 often leads to byproducts (e.g., naphthyridinones) due to competing cycloaddition pathways .
  • Position 3 halogenation via N-halosuccinimide is efficient (86% yield for 28a) .
  • Suzuki coupling enables late-stage diversification at position 7, critical for optimizing kinase inhibitor activity .

Biological Activity

2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS: 2059965-47-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize significant findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit antimicrobial properties. A study highlighted that certain derivatives showed significant activity against various bacterial strains and fungi. The mechanism is thought to involve the inhibition of nucleic acid synthesis .

Anticancer Properties

A notable area of research is the compound's potential as an anticancer agent. In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.3Caspase activation
HeLa12.5Apoptosis induction
A54920.0Cell cycle arrest

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer : An in vivo study using MCF-7 xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound modulates key signaling pathways involved in cell proliferation and survival .
  • Synergistic Effects : A combination therapy study indicated that when used alongside conventional chemotherapeutics (e.g., doxorubicin), the compound enhanced the overall anticancer efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrido[1,2-a]pyrimidin-4-one core?

  • Methodological Answer : The scaffold can be synthesized via:

  • Suzuki-Miyaura cross-coupling : Microwave-assisted coupling of 7-chloro-3-iodo derivatives with aryl boronic acids achieves monoarylation at the 3-position (yields: 70–85%) .
  • Isocyanate-mediated cyclization : Tosylisocyanate reacts with ketimines bearing pyridyl groups to form the core structure in quantitative yields via ketene intermediates .
  • Phase-transfer catalysis (PTC) : Alkylation of 2-hydroxy derivatives using tetrabutylammonium bromide and alkyl halides produces 2-alkoxy derivatives (fair yields: 50–65%) .

Q. Which positions on the scaffold are most reactive for functionalization?

  • Methodological Answer :

  • C-3 position : Dominant site for Suzuki-Miyaura cross-coupling and sulfenylation/selenylation via C–H activation .
  • C-2 and C-6 positions : Halogenation (e.g., Cl, Br) at C-2 or C-6 enables late-stage diversification, as seen in phase-transfer-catalyzed reactions .
  • C-9 position : Hydroxyl group introduction enhances biological activity (e.g., aldose reductase inhibition) .

Q. What initial biological screening approaches are used for this scaffold?

  • Methodological Answer :

  • In vitro enzyme assays : Test inhibition of aldose reductase (ALR2) using derivatives with phenolic/catechol moieties at C-2 (IC50: 0.1–5 μM) .
  • Antioxidant assays : Measure radical scavenging activity via DPPH or ABTS assays, with catechol derivatives showing superior activity .

Advanced Research Questions

Q. How can regioselectivity in C–H functionalization be optimized for this scaffold?

  • Methodological Answer :

  • Radical-mediated pathways : Use iodine/persulfate systems under mild conditions (25–50°C) to achieve C-3 sulfenylation/selenylation (yields: 70–93%). Radical scavengers (TEMPO) confirm the mechanism .
  • Solvent and catalyst tuning : Polar aprotic solvents (e.g., DMF) with Pd(OAc)₂ enhance Suzuki-Miyaura coupling efficiency .
    • Data Table :
Reaction TypePositionCatalyst/ConditionsYield (%)Reference
SelenylationC-3I₂, K₂S₂O₈, 50°C81–93
Suzuki CouplingC-3Pd(OAc)₂, microwave70–85

Q. How do structural modifications influence pharmacological activity?

  • Methodological Answer :

  • C-2 substituents : Phenol/catechol groups at C-2 are critical for ALR2 inhibition (IC50: 0.5–1.2 μM). Methylation or removal of hydroxyls abolishes activity .
  • C-6/C-9 hydroxylation : Enhances ALR2 inhibition 10-fold compared to non-hydroxylated analogs (e.g., compound 28 IC50: 0.1 μM vs. 13 IC50: 1.0 μM) .
    • Data Table :
CompoundSubstituents (Position)ALR2 IC50 (μM)Antioxidant Activity (IC50, μM)
13 C-2 phenyl1.025.0
28 C-2 catechol, C-9 OH0.18.5

Q. How can contradictory reactivity data in cross-coupling literature be resolved?

  • Methodological Answer :

  • Mechanistic validation : Use radical scavengers (BHT) to distinguish radical vs. ionic pathways. For example, inhibition of sulfenylation by TEMPO confirms radical intermediates .
  • Control experiments : Test halogenation under identical conditions to rule out side reactions (e.g., no iodo derivatives form in absence of thiols) .

Q. What coordination chemistry applications exist for this scaffold?

  • Methodological Answer :

  • Organotin complexes : Diorganotin(IV) compounds (e.g., Me₂SnCl₂) coordinate via the pyrimidin-4-one oxygen, forming pentacoordinate complexes with cytotoxic activity (IC50: 2–10 μM against HeLa cells) .

Contradiction Analysis

  • vs. Earlier Studies : Prior literature reported limited success in –SAr group insertion, but Wang et al. achieved sulfenylation using sulfonyl hydrazides at elevated temperatures. Advanced studies ( ) resolved this by developing iodine-mediated protocols at room temperature, highlighting the role of radical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.